molecular formula C14H19N3O5S B15293741 [2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid

[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid

Cat. No.: B15293741
M. Wt: 341.38 g/mol
InChI Key: IMZPGNARDPMXHS-IOALNURASA-N
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Description

MEN 10768, also known by its chemical name, is a compound primarily used for scientific research purposes It is not intended for human or animal clinical diagnosis or treatment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN 10768 involves multiple steps, starting from basic organic compounds. The process typically includes:

    Initial Formation: The initial step involves the formation of a core structure through a series of organic reactions, such as alkylation or acylation.

    Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure. This may include halogenation, hydroxylation, or amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of MEN 10768 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and minimize impurities. Common techniques include:

    Batch Reactors: For controlled addition of reagents and monitoring of reaction progress.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: MEN 10768 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, MEN 10768 can be converted into its oxidized form.

    Reduction: Reducing agents can convert MEN 10768 into its reduced form.

    Substitution: MEN 10768 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while reduction may yield a reduced derivative.

Scientific Research Applications

MEN 10768 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.

    Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Utilized in preclinical studies to explore potential therapeutic effects and mechanisms of action.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MEN 10768 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

MEN 10768 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its high reactivity in substitution reactions.

    Compound B: Noted for its stability under various reaction conditions.

    Compound C: Recognized for its specific binding affinity to certain enzymes.

MEN 10768 stands out due to its unique combination of reactivity, stability, and binding affinity, making it a valuable tool in scientific research.

Properties

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

(5R,6S)-3-[[(2S)-2-carbamoylpyrrolidin-1-yl]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H19N3O5S/c1-6(18)9-12(20)17-10(14(21)22)8(23-13(9)17)5-16-4-2-3-7(16)11(15)19/h6-7,9,13,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,9+,13-/m1/s1

InChI Key

IMZPGNARDPMXHS-IOALNURASA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN3CCC[C@H]3C(=O)N)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)CN3CCCC3C(=O)N)C(=O)O)O

Origin of Product

United States

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